molecular formula C22H20N2O3 B267006 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide

2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide

Cat. No. B267006
M. Wt: 360.4 g/mol
InChI Key: RFIIXOPKXJCGFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide, also known as MICA, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential applications in cancer research. MICA is a potent inhibitor of the protein kinase CK2, which has been shown to play a crucial role in the growth and survival of cancer cells.

Mechanism of Action

2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide exerts its inhibitory effect on CK2 by binding to the ATP-binding site of the enzyme. This prevents the enzyme from phosphorylating its substrates, which are involved in cell growth and survival. Inhibition of CK2 by 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to induce apoptosis in cancer cells and reduce tumor growth in animal models.
Biochemical and Physiological Effects:
2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effect on CK2, 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to inhibit other protein kinases, including AKT and ERK. 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has also been shown to induce autophagy in cancer cells, which is a process that leads to the degradation of damaged organelles and proteins. In addition, 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide is its potency as an inhibitor of CK2. 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to be effective at inhibiting CK2 at concentrations as low as 10 nM. In addition, 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to be selective for CK2, with little or no effect on other protein kinases. However, one limitation of 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide is its poor solubility in aqueous solutions, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for research on 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide. One area of research is the development of more potent and selective inhibitors of CK2. Another area of research is the investigation of the potential therapeutic applications of 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide in other diseases, including neurodegenerative disorders and viral infections. Finally, there is a need for further research on the mechanisms of action of 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide, including its effects on autophagy and inflammation.

Synthesis Methods

The synthesis of 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-methoxybenzoic acid, which is converted to the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-(3-aminophenyl) methanesulfonamide in the presence of triethylamine to yield the intermediate product. The final step involves the reaction of the intermediate product with N-(3-methylphenyl) isatoic anhydride to yield 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide.

Scientific Research Applications

2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been extensively studied for its potential applications in cancer research. CK2 is overexpressed in a wide range of cancer cells, and its inhibition has been shown to induce apoptosis and reduce tumor growth. 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has been shown to be a potent inhibitor of CK2 and has demonstrated efficacy in a variety of cancer cell lines. In addition to its potential as an anti-cancer agent, 2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide has also been investigated for its potential as a therapeutic agent for other diseases, including neurodegenerative disorders and viral infections.

properties

Product Name

2-methoxy-N-{3-[(methylanilino)carbonyl]phenyl}benzamide

Molecular Formula

C22H20N2O3

Molecular Weight

360.4 g/mol

IUPAC Name

2-methoxy-N-[3-[methyl(phenyl)carbamoyl]phenyl]benzamide

InChI

InChI=1S/C22H20N2O3/c1-24(18-11-4-3-5-12-18)22(26)16-9-8-10-17(15-16)23-21(25)19-13-6-7-14-20(19)27-2/h3-15H,1-2H3,(H,23,25)

InChI Key

RFIIXOPKXJCGFF-UHFFFAOYSA-N

SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC

Canonical SMILES

CN(C1=CC=CC=C1)C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3OC

Origin of Product

United States

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